tert-butyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
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Overview
Description
TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound that features a tert-butyl group, a methoxyphenyl group, and a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 4-methoxybenzaldehyde and methyl acetoacetate. The tert-butyl group is introduced via esterification reactions, often using tert-butyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form an alcohol.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and hydrolyzing agents like hydrochloric acid. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The chromen-2-one moiety can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxyphenyl group may also play a role in binding to specific receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 2-[(4-METHOXYPHENYL)METHYLAMINO]ACETATE: Similar structure but with an amino group instead of the chromen-2-one moiety.
2-(3-TERT-BUTYL-4-METHOXYPHENYL)ACETATE: Lacks the chromen-2-one moiety, making it less complex.
Uniqueness
TERT-BUTYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is unique due to the presence of the chromen-2-one moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24O6 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
tert-butyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C23H24O6/c1-14-18-12-17(27-13-20(24)29-23(2,3)4)10-11-19(18)28-22(25)21(14)15-6-8-16(26-5)9-7-15/h6-12H,13H2,1-5H3 |
InChI Key |
MAABNNVGRYXVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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